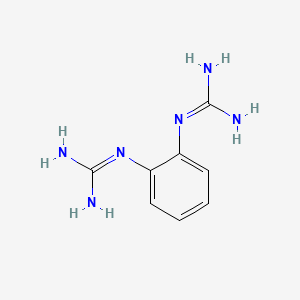

N'',N'''-1,2-Phenylenediguanidine

説明

Overview of Guanidine (B92328) and Diguanidine Architectures in Contemporary Chemical Research

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement imparts a high degree of basicity due to the resonance stabilization of the corresponding guanidinium (B1211019) cation. chemscene.com This strong basicity has led to their use as superbases in organic synthesis. beilstein-journals.org The guanidinyl group is also a key structural motif in various natural products and pharmaceuticals. beilstein-journals.orgnih.gov

Diguanidine architectures, also known as biguanides, consist of two linked guanidine units and are prominent in medicinal chemistry, with metformin (B114582) being a prime example. beilstein-journals.orgbeilstein-journals.org In coordination chemistry, both monoguanidines and bis(guanidines) are valued as versatile N-donor ligands. Their ability to stabilize a wide range of metal ions in various oxidation states has made them instrumental in the development of novel catalysts. beilstein-journals.orgnih.gov The electronic and steric properties of these ligands can be finely tuned by modifying the substituents on the nitrogen atoms, thereby influencing the activity and selectivity of the resulting metal complexes. beilstein-journals.org

Rationale for Focused Academic Investigation of N,N'''-1,2-Phenylenediguanidine

The academic interest in N,N'''-1,2-Phenylenediguanidine stems from its specific molecular structure, which combines the properties of a guanidine with a rigid aromatic backbone. This structure suggests several key areas of scientific inquiry:

Bidentate Ligand Potential: The 1,2-phenylene spacer positions the two guanidine groups in close proximity, making the molecule a potentially excellent bidentate ligand. Such ligands are of great interest in coordination chemistry for their ability to form stable chelate complexes with metal ions. uci.edulibretexts.org

Catalysis: Metal complexes of bidentate nitrogen ligands are widely used in catalysis. mdpi.comnih.gov The specific electronic and steric environment provided by the N,N'''-1,2-phenylenediguanidine ligand could lead to novel catalytic activities for a variety of organic transformations.

Modulation of Electronic Properties: The aromatic ring can influence the electronic properties of the guanidine groups, and conversely, the guanidine substituents can affect the aromatic system. This interplay can be exploited to fine-tune the ligand's donor properties and the reactivity of its metal complexes.

Scope and Research Trajectories within N,N'''-1,2-Phenylenediguanidine Chemistry

While direct and extensive research focused solely on the parent N,N'''-1,2-phenylenediguanidine is limited in publicly accessible literature, the investigation of its derivatives provides significant insight into the research trajectories for this class of compounds. A key area of exploration is its synthesis and its application as a ligand in coordination chemistry and catalysis.

A notable example is the synthesis of 2,2′-o-Phenylenebis(1,3-dimethylguanidine), a tetramethyl-substituted derivative of N,N'''-1,2-Phenylenediguanidine. The synthesis involves the reaction of o-phenylenediamine (B120857) with N,N,N′,N′-tetramethylformamidinium chloride. This reaction provides a plausible and direct route to synthesizing the parent compound and its derivatives.

Future research on N,N'''-1,2-Phenylenediguanidine is likely to follow these trajectories:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to the parent compound and a wider range of its derivatives is a fundamental step. Detailed characterization using modern analytical techniques will be crucial to understanding its properties.

Coordination Chemistry: A systematic exploration of the coordination behavior of N,N'''-1,2-Phenylenediguanidine with a variety of transition metals would be a significant area of research. This would involve the synthesis and structural characterization of its metal complexes. researchgate.net

Catalytic Applications: The catalytic potential of metal complexes of N,N'''-1,2-Phenylenediguanidine is a promising avenue for investigation. These complexes could be screened for activity in various catalytic reactions, such as cross-coupling reactions, hydrogenation, and polymerization. nih.govmdpi.com

Physicochemical and Crystallographic Data of a Key Derivative

Due to the limited availability of experimental data for the parent N,N'''-1,2-phenylenediguanidine, the following tables present data for its well-characterized derivative, 2,2′-o-Phenylenebis(1,3-dimethylguanidine). This data provides a valuable reference point for the expected properties of the parent compound.

Table 1: Physicochemical Properties of 2,2′-o-Phenylenebis(1,3-dimethylguanidine)

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈N₆ |

| Molar Mass | 304.44 g/mol |

| Melting Point | 350–352 K |

Table 2: Crystallographic Data for 2,2′-o-Phenylenebis(1,3-dimethylguanidine)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6337 (12) |

| b (Å) | 8.5800 (13) |

| c (Å) | 27.199 (4) |

| β (°) | 97.000 (2) |

| V (ų) | 1768.2 (5) |

| Z | 4 |

Structure

3D Structure

特性

CAS番号 |

63677-36-1 |

|---|---|

分子式 |

C8H12N6 |

分子量 |

192.22 g/mol |

IUPAC名 |

2-[2-(diaminomethylideneamino)phenyl]guanidine |

InChI |

InChI=1S/C8H12N6/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4H,(H4,9,10,13)(H4,11,12,14) |

InChIキー |

BBXYBXZOUMQIBH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)N=C(N)N)N=C(N)N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for N,n 1,2 Phenylenediguanidine and Its Structural Analogues

Historical Context and Evolution of Phenylenediguanidine Synthesis

The synthesis of guanidines has a long history, traditionally relying on the reaction of an amine with a guanylating agent. Early methods for creating guanidine (B92328) linkages often involved reagents like cyanamide (B42294) or its derivatives. A well-established route for preparing substituted guanidines involves the reaction of an amine hydrochloride with a cyanamide in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com This general approach, while effective, often requires stringent conditions and may generate significant waste, prompting the development of more refined and efficient methodologies over time. The evolution in this field has been driven by the need for higher yields, greater purity, and processes that are more amenable to creating diverse structural analogues.

Contemporary Synthetic Strategies for N,N'''-1,2-Phenylenediguanidine

Modern synthetic chemistry offers a variety of pathways to the N,N'''-1,2-phenylenediguanidine core, ranging from optimized direct syntheses to complex multistep sequences and green chemistry approaches.

The most straightforward approach to N,N'''-1,2-phenylenediguanidine is the direct reaction between 1,2-phenylenediamine and a suitable guanylating agent. evitachem.com This method's efficiency hinges on optimizing reaction conditions to maximize yields and minimize the formation of byproducts. evitachem.com Key to this optimization is the choice of the guanylating agent, which introduces the guanidino functionality to the primary amino groups of the starting material.

A common strategy involves using a protected or activated form of guanidine to control reactivity and improve yields. The table below outlines several common guanylating agents and their characteristics.

| Guanylating Agent | Description |

| S-Methylisothiourea | A classic reagent that reacts with amines to form guanidines, releasing methanethiol (B179389) as a byproduct. |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | A protected guanylating agent that offers high reactivity and cleaner reactions. The Boc protecting groups are removed under acidic conditions. |

| Cyanamide | The simplest guanylating agent, though its reactivity can sometimes lead to the formation of side products if not carefully controlled. |

| 1H-Pyrazole-1-carboxamidine hydrochloride | A stable, crystalline salt that serves as an effective guanylating agent for primary and secondary amines. |

Optimization of these direct routes typically involves adjusting parameters such as solvent, temperature, and stoichiometry to favor the desired disubstituted product over monosubstituted or polymeric side products.

For more complex analogues or when direct routes are inefficient, multistep pathways provide greater control over the synthesis. youtube.com These methods often involve building the molecule sequentially, a process guided by the principles of retrosynthetic analysis, which involves working backward from the target molecule to identify suitable starting materials. youtube.com

A plausible multistep synthesis for the N,N'''-1,2-phenylenediguanidine core would begin with a simple, commercially available aromatic compound like benzene (B151609). The synthesis would proceed through the following key transformations:

Nitration: Benzene is first dinitrated to produce 1,2-dinitrobenzene (B166439). This step introduces the two nitrogen functionalities at the correct ortho positions on the phenyl ring.

Reduction: The nitro groups of 1,2-dinitrobenzene are then reduced to amino groups to form the key intermediate, 1,2-phenylenediamine. This reduction can be achieved using various methods, such as catalytic hydrogenation or metal-acid reductions.

Guanylation: The final step is the double guanylation of 1,2-phenylenediamine, using one of the agents described in the previous section, to yield the final N,N'''-1,2-phenylenediguanidine product.

This stepwise approach allows for the purification of intermediates and can be adapted to produce specifically substituted analogues by starting with a derivatized benzene ring. youtube.com

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of complex molecules like N,N'''-1,2-phenylenediguanidine. semanticscholar.org The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

One of the most significant green strategies is the replacement of volatile organic solvents with more environmentally benign alternatives, such as water. Research has demonstrated that water can be an excellent medium for the synthesis of related heterocyclic compounds, such as benzimidazoles, starting from o-phenylenediamine (B120857). rsc.org Such reactions can display unique selectivity and often benefit from simplified work-up procedures. rsc.org Other green approaches include the use of alternative energy sources like microwave irradiation, which can accelerate reaction times and improve yields, and designing syntheses with a high atom economy to minimize waste. semanticscholar.orgacs.orgmdpi.com

The table below summarizes key green chemistry principles and their potential application in the synthesis of N,N'''-1,2-phenylenediguanidine. acs.org

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields to reduce the generation of byproducts. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |

| Safer Solvents and Auxiliaries | Using water or other green solvents in place of hazardous organic solvents. mdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave heating. acs.org |

| Use of Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. |

Methodologies for Derivatization of N,N'''-1,2-Phenylenediguanidine

Derivatization is crucial for tuning the physicochemical properties of the core molecule and for creating a library of structural analogues.

Introducing functional groups onto the phenyl ring of N,N'''-1,2-phenylenediguanidine can significantly alter its properties. This is typically achieved by performing chemical modifications on a substituted 1,2-phenylenediamine precursor before the guanylation step. Standard electrophilic aromatic substitution reactions can be used to introduce a wide range of substituents onto the aromatic core.

For example, functional groups can be introduced at the 4- or 5-positions of the 1,2-phenylenediamine ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can influence the reactivity of the amino groups during the subsequent guanylation step. nih.gov The table below lists potential functional groups and the common reagents used to introduce them onto an aromatic ring.

| Functional Group | Reagent/Reaction Type |

| Nitro (-NO₂) | Nitration (e.g., HNO₃/H₂SO₄) |

| Halogen (-Cl, -Br) | Halogenation (e.g., Br₂/FeBr₃) |

| Alkyl (-R) | Friedel-Crafts Alkylation (e.g., R-Cl/AlCl₃) |

| Acyl (-COR) | Friedel-Crafts Acylation (e.g., RCOCl/AlCl₃) |

| Sulfonyl (-SO₃H) | Sulfonation (e.g., SO₃/H₂SO₄) |

By employing these well-established reactions, a diverse array of N,N'''-1,2-phenylenediguanidine derivatives with tailored properties can be synthesized.

Substitution Patterns on the Guanidine Nitrogen Centers

The introduction of substituents onto the guanidine nitrogen centers of N,N'''-1,2-phenylenediguanidine is a key strategy for modulating its molecular properties. Methodologies for creating these structural analogues primarily involve the careful selection of substituted precursors that build the guanidine moiety or the direct modification of the parent compound.

A prevalent method for synthesizing N-substituted analogues is the condensation of o-phenylenediamine with substituted cyanamides or carbodiimides. The choice of the N-substituted cyanamide, for instance, directly dictates the substitution pattern on the guanidine nitrogen. A patent describes a general process for creating di- or tri-substituted guanidines by reacting an appropriate amine hydrochloride with an N-disubstituted cyanamide in the presence of a Lewis acid catalyst like aluminum chloride. google.com This approach allows for the incorporation of a wide range of alkyl and aryl groups.

Direct N-alkylation or N-arylation of the pre-formed N,N'''-1,2-phenylenediguanidine core presents another synthetic avenue. evitachem.com N-alkylation can be achieved using various alkylating agents, such as alkyl halides, often under basic conditions to facilitate the nucleophilic attack by the guanidine nitrogen. beilstein-journals.org Mechanochemical methods, using techniques like ball milling, have been explored for the N-alkylation of related nitrogen-containing heterocycles and offer a solvent-free alternative to traditional solution-based reactions. beilstein-journals.org

For N-arylation, palladium-catalyzed cross-coupling reactions are a powerful tool, enabling the formation of C-N bonds between the guanidine nitrogen and aryl halides. rsc.org Advances in catalysis have led to highly selective protocols for the ortho-arylation of N-aryl amides, which could be conceptually extended to guanidine systems. nih.gov

The following tables provide examples of substituent groups that can be introduced onto the guanidine nitrogens and the corresponding precursors or reagents used in the synthesis.

Table 1: N-Alkylation and N-Arylation Precursors

| Substituent Type | Precursor/Reagent Class | Specific Example | Synthetic Approach |

|---|---|---|---|

| Alkyl | N-Alkyl Cyanamide | N-Methyl Cyanamide | Condensation with o-phenylenediamine |

| Alkyl | Alkyl Halide | 1,3-Dibromopropane | Direct alkylation |

| Aryl | N-Aryl Cyanamide | 1-Naphthyl Cyanamide | Condensation with amine hydrochloride |

Table 2: Examples of Synthesized Substituted Guanidines

| Resulting Guanidine Derivative | Amine/Aniline (B41778) Precursor | Cyanamide Precursor | Method |

|---|---|---|---|

| N-(1-naphthyl)-N'-(2-pyridyl)-N-methyl guanidine | N-(2-pyridyl) amine HCl | N-(1-naphthyl)-N-methyl cyanamide | Lewis acid catalyzed condensation google.com |

| N-(1-naphthyl)-N'-(benzyl)-N'-methyl guanidine | N-methylbenzylamine HCl | 1-Naphthyl cyanamide | Lewis acid catalyzed condensation google.com |

| N-(1-naphthyl)-N'-(3-iodophenyl)-N'-methyl guanidine | N-methyl-3-iodo aniline HCl | 1-Naphthyl cyanamide | Lewis acid catalyzed condensation google.com |

These methodologies provide a robust toolbox for the synthesis of a diverse library of N,N'''-1,2-phenylenediguanidine analogues, enabling detailed structure-activity relationship studies.

Coordination Chemistry and Ligand Properties of N,n 1,2 Phenylenediguanidine

Fundamental Principles of Guanidine-Based Ligand Design and Coordination

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. encyclopedia.pub This Y-shaped C(N)₃ core imparts a high degree of basicity and the ability to delocalize positive charge upon protonation or coordination to a metal center. encyclopedia.pubresearchgate.net These fundamental properties are central to their utility as ligands in coordination chemistry. researchgate.net

The design of guanidine-based ligands leverages these intrinsic features. By modifying the substituents on the nitrogen atoms (R¹, R², R³, R⁴, R⁵ in the general formula R¹N=C(NR²R³)(NR⁴R⁵)), chemists can finely tune the steric and electronic properties of the ligand. encyclopedia.pub This tunability allows for the creation of ligands with specific coordination preferences, influencing the geometry, stability, and reactivity of the resulting metal complexes. encyclopedia.pubnih.gov

A key aspect of guanidine (B92328) coordination is the significant electronic delocalization within the guanidinato core upon binding to a metal. This delocalization contributes to the formation of stable complexes with a wide range of metals in various oxidation states. encyclopedia.pubresearchgate.net Guanidines can act as neutral ligands, but more commonly, they exist as monoanionic ligands, where one of the nitrogen atoms is deprotonated. encyclopedia.pub This anionic form enhances the ligand's donor capacity.

Chelation Modes and Ligand Denticity of N,N'''-1,2-Phenylenediguanidine

N,N'''-1,2-Phenylenediguanidine is a specific type of bis(guanidine) ligand. Its structure features two guanidine moieties attached to an ortho-phenylene backbone. This arrangement pre-organizes the donor nitrogen atoms for chelation to a metal center.

The primary chelation mode for N,N'''-1,2-Phenylenediguanidine involves the two inner nitrogen atoms of the guanidine groups, forming a stable six-membered chelate ring with the metal ion. This bidentate coordination is a dominant feature of its chemistry. semanticscholar.org The phenylenediamine bridge enforces a specific spatial relationship between the two guanidine units, making it a somewhat rigid ligand. This rigidity can influence the resulting coordination geometry of the metal complex. libretexts.orglibretexts.org

Synthesis and Characterization of N,N'''-1,2-Phenylenediguanidine Metal Complexes

The synthesis of metal complexes with N,N'''-1,2-Phenylenediguanidine typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. researchgate.netuobaghdad.edu.iq The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product. rsc.orgjscimedcentral.com

N,N'''-1,2-Phenylenediguanidine readily forms complexes with a variety of transition metals, including those from the first row (e.g., cobalt, nickel, copper) and heavier transition metals. semanticscholar.orgekb.eg The synthesis of these complexes often proceeds by reacting the ligand with a metal halide or acetate (B1210297) salt in a suitable solvent. rsc.orgjscimedcentral.com The resulting complexes can exhibit a range of coordination geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands. ekb.egncert.nic.in For instance, mononuclear complexes of Zn(II), Co(II), and Ni(II) with N,N'-(1,2-phenylene)bis(1,3-dimethylimidazolidin-2-imine) have been successfully prepared and characterized. semanticscholar.org

The coordination chemistry of N,N'''-1,2-Phenylenediguanidine is not limited to transition metals. It also forms stable complexes with main group metals. rsc.org The strong donor properties of the guanidine nitrogens make it an effective ligand for s-block and p-block elements. rsc.orgnih.gov The synthesis of these complexes is analogous to that of the transition metal complexes, typically involving the reaction of the ligand with a main group metal salt or organometallic precursor. rsc.org These complexes are of interest for their potential applications in catalysis and materials science. nih.gov

The stoichiometry of the reaction between N,N'''-1,2-Phenylenediguanidine and a metal salt plays a crucial role in determining the composition and structure of the resulting complex. rsc.org Typically, a 1:1 metal-to-ligand ratio is employed to favor the formation of mononuclear complexes where the ligand acts as a bidentate chelator. uobaghdad.edu.iq However, other stoichiometric ratios can lead to the formation of different species.

The coordination number of the metal center in these complexes can vary. The coordination number is defined as the number of ligand donor atoms directly bonded to the metal. ncert.nic.in For a given metal, the coordination number can be influenced by the steric bulk of the ligand and the presence of other coordinating species, such as solvent molecules or counter-ions. academie-sciences.fr For example, with lanthanide ions, which are known for their variable and high coordination numbers, N,N'''-1,2-Phenylenediguanidine could potentially participate in complexes with coordination numbers ranging from 8 to 10 or even higher. rsc.orgacademie-sciences.fr

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Resulting Coordination Number | Reference |

| Zn(II) | 1:1 | 4 | semanticscholar.org |

| Co(II) | 1:1 | 4 or 6 | semanticscholar.org |

| Ni(II) | 1:1 | 4 or 6 | semanticscholar.org |

| Lanthanides(III) | 1:1 or 1:2 | 8, 9, or 10 | rsc.orgacademie-sciences.fr |

Influence of Metal Center on the Coordination Geometry of N,N'''-1,2-Phenylenediguanidine Complexes

The identity of the metal ion has a profound influence on the coordination geometry of the resulting complex. libretexts.orgnih.govoup.com This is due to a combination of factors including the metal's ionic radius, preferred coordination number, and d-electron configuration (for transition metals). libretexts.orglibretexts.org

For example, d⁸ metals like Ni(II) and Pd(II) often favor a square planar geometry, especially with strong-field ligands. libretexts.org In contrast, metals like Zn(II), with a d¹⁰ configuration, typically form tetrahedral complexes. nih.gov Larger metal ions, such as those of the lanthanides, can accommodate higher coordination numbers, leading to more complex geometries like tricapped trigonal prismatic or square antiprismatic. academie-sciences.fr

| Metal Center | Typical Coordination Geometry | Electronic Configuration | Reference |

| Ni(II) | Square Planar or Octahedral | d⁸ | libretexts.orgrsc.org |

| Cu(II) | Distorted Square Pyramidal or Trigonal Bipyramidal | d⁹ | nih.gov |

| Zn(II) | Tetrahedral | d¹⁰ | nih.gov |

| Cd(II) | Distorted Octahedral | d¹⁰ | researchgate.net |

Supramolecular Architectures Driven by N,N'''-1,2-Phenylenediguanidine Coordination

The ability of N,N'''-1,2-phenylenediguanidine to form well-defined coordination complexes also positions it as a powerful building block for the construction of intricate supramolecular architectures. The self-assembly of these architectures is primarily governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. The guanidinium (B1211019) groups, with their multiple N-H donors, and the phenylenediamine backbone provide a specific geometric arrangement of hydrogen bond donors and acceptors, directing the formation of predictable and robust supramolecular motifs.

While specific research on the supramolecular architectures of N,N'''-1,2-phenylenediguanidine is not extensively documented, the well-established principles of crystal engineering and the known behavior of related guanidinium-based ligands allow for a predictive analysis of its potential in forming higher-order structures. chemrxiv.orggoogle.com The guanidinium group is a well-known and reliable motif in supramolecular chemistry, frequently utilized for its strong and directional hydrogen bonding capabilities. nih.govrsc.org

The coordination of N,N'''-1,2-phenylenediguanidine to a metal center can lead to the formation of discrete molecular complexes, which can then act as nodes in a larger supramolecular network. These networks are often held together by a combination of hydrogen bonds, π-π stacking interactions involving the phenyl rings, and ion-pairing interactions, particularly when charged species are present. rsc.orgrsc.org

Hydrogen Bonding Networks:

The primary driving force for the self-assembly of N,N'''-1,2-phenylenediguanidine-containing complexes is the extensive network of hydrogen bonds that can be formed. The guanidinium moieties are exceptional hydrogen bond donors, capable of forming multiple interactions with suitable acceptors. nih.gov In the solid state, these interactions can lead to the formation of various motifs, including:

Chains: Linear or zigzag chains are common motifs where the coordinated complexes are linked in a one-dimensional fashion through hydrogen bonds. researchgate.net

Sheets: Two-dimensional networks can arise from the interconnection of these chains or through more complex hydrogen-bonding patterns, resulting in layered structures. nih.gov

Three-Dimensional Networks: The interconnection of sheets or the formation of more intricate hydrogen-bonding topologies can lead to the creation of robust three-dimensional frameworks.

Potential Supramolecular Motifs with N,N'''-1,2-Phenylenediguanidine:

Based on the behavior of analogous bis-guanidinium and other guanidinium-containing ligands, several predictable supramolecular motifs can be envisioned for coordination complexes of N,N'''-1,2-phenylenediguanidine. The relative orientation of the two guanidinium groups on the 1,2-phenylene linker would favor the formation of specific hydrogen-bonded assemblies.

For instance, the cis-disposition of the guanidinium groups could facilitate the formation of cyclic or dimeric structures through intramolecular or intermolecular hydrogen bonding. Upon coordination to a metal center, these pre-organized units can then assemble into larger, more complex architectures.

The following table summarizes typical hydrogen bond parameters observed in guanidinium-based supramolecular structures, which can be considered representative for predicting the architectures formed by N,N'''-1,2-phenylenediguanidine complexes.

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Reference |

| N-H (Guanidinium) | O (Carboxylate) | 2.7 - 3.0 | 150 - 175 | nih.gov |

| N-H (Guanidinium) | O (Water) | 2.8 - 3.1 | 160 - 180 | rsc.org |

| N-H (Guanidinium) | N (Nitrile) | 2.9 - 3.2 | 145 - 170 | researchgate.net |

| N-H (Guanidinium) | Cl (Chloride) | 3.1 - 3.4 | 155 - 175 | rsc.org |

Role of π-π Stacking:

Comprehensive Structural Elucidation of N,n 1,2 Phenylenediguanidine and Its Coordination Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. mdpi.comresearchgate.net This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecular conformation and the nature of chemical bonding. researchgate.net

The coordination of N,N'''-1,2-phenylenediguanidine to metal ions is expected to be versatile, with the guanidine (B92328) units acting as bidentate or monodentate ligands. The coordination geometry around the metal center, such as octahedral, square planar, or tetrahedral, would be dictated by the nature of the metal ion, its oxidation state, and the coordination mode of the ligand. scirp.orgnih.gov

Analysis of hypothetical metal complexes would involve the determination of key geometric parameters.

Hypothetical Bond Lengths and Angles in a Metal Complex of N,N'''-1,2-Phenylenediguanidine:

| Parameter | Expected Range/Value | Significance |

| M-N (Guanidine) Bond Length | Varies with metal | Indicates the strength of the metal-ligand bond. |

| C=N (Guanidine) Bond Length | ~1.27 - 1.31 Å | Characteristic of the imine double bond in the guanidinium (B1211019) core. nih.gov |

| C-N (Guanidine) Bond Length | ~1.36 - 1.38 Å | Indicates single bond character within the guanidinium group. nih.gov |

| N-M-N Bite Angle | Varies | Dependent on the formation of a chelate ring. |

| Angles around Metal Center | 90°, 180° (octahedral) etc. | Defines the coordination polyhedron. scirp.org |

This table is illustrative and based on general data for guanidine-containing metal complexes. Specific values for N,N'''-1,2-phenylenediguanidine complexes are not available.

The solid-state architecture of N,N'''-1,2-phenylenediguanidine and its metal complexes would be governed by a variety of non-covalent interactions. Hydrogen bonds are expected to be a dominant feature, with the N-H groups of the guanidine moieties acting as hydrogen bond donors to acceptor atoms on neighboring molecules, such as nitrogen or oxygen atoms. mdpi.com

Hypothetical Intermolecular Interactions in the Crystal Structure:

| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | N-H --- N, N-H --- O | Chains, sheets, or 3D networks. |

| π-π Stacking | Phenyl rings | Offset or face-to-face stacking. |

| C-H---π Interactions | Phenyl C-H and phenyl rings | Further stabilization of the crystal packing. |

This table presents potential interactions based on the chemical structure. Experimental data is required for confirmation.

Powder X-ray Diffraction for Polymorph Screening and Solid-State Analysis

Powder X-ray diffraction (PXRD) is a primary technique for the identification and characterization of polymorphic forms of a crystalline solid. rigaku.comnih.gov Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly influence its physical properties.

A polymorph screen for N,N'''-1,2-phenylenediguanidine would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by PXRD. nih.gov Each polymorph would exhibit a unique diffraction pattern, characterized by a specific set of peak positions and intensities. mdpi.com The identification of different polymorphic forms is crucial for understanding the solid-state behavior of the compound.

Currently, there are no published studies on the polymorphism of N,N'''-1,2-phenylenediguanidine. Such a study would be a valuable contribution to the understanding of this compound's solid-state chemistry.

Advanced Spectroscopic Investigations of N,n 1,2 Phenylenediguanidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like N,N'''-1,2-Phenylenediguanidine, a multi-faceted NMR approach involving ¹H, ¹³C, ¹⁵N, and two-dimensional (2D) methods is required for an unambiguous assignment of its structure. As specific experimental spectra for N,N'''-1,2-Phenylenediguanidine are not widely available in peer-reviewed literature, the following analysis is based on established spectroscopic principles and data from analogous structures.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of N,N'''-1,2-Phenylenediguanidine is expected to show distinct signals for the aromatic protons of the phenylene ring and the N-H protons of the two guanidine (B92328) moieties.

Aromatic Protons: The 1,2-disubstituted benzene (B151609) ring gives rise to a complex signal pattern in the aromatic region, typically between 6.8 and 7.5 ppm. Due to the symmetry of the molecule, the four aromatic protons form an AA'BB' spin system, which often appears as two complex multiplets, each integrating to two protons.

Guanidine Protons: The N-H protons of the guanidine groups are acidic and can undergo chemical exchange with the solvent or trace amounts of water. This typically results in broad singlet signals in the spectrum. The exact chemical shift of these protons is highly sensitive to the solvent, concentration, and temperature. Based on data for similar N,N'-substituted guanidines, these signals can be expected in the range of 7.3 to 8.4 ppm. mdpi.com A total of eight such protons are present in the two guanidine groups.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N'''-1,2-Phenylenediguanidine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Aromatic C-H | 6.8 - 7.5 | Multiplet | 4H | Signals correspond to the AA'BB' system of the ortho-disubstituted phenyl ring. |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. amazonaws.com

Aromatic Carbons: The ortho-disubstituted phenyl ring should exhibit three distinct signals due to molecular symmetry: one for the two carbons directly bonded to the guanidine nitrogens (C1/C2), one for the adjacent carbons (C3/C6), and one for the remaining pair (C4/C5). The C1/C2 carbons, being attached to the electronegative nitrogen atoms, are expected to be the most downfield-shifted among the aromatic signals, likely appearing in the 135-150 ppm range. The other aromatic carbons would resonate at higher fields (110-130 ppm).

Guanidinyl Carbon: The central carbon atom of the guanidine moiety (C=N) is characteristically deshielded and is a key diagnostic peak. For guanidines and their protonated forms, this signal typically appears in the range of 150-160 ppm. mdpi.comacs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N'''-1,2-Phenylenediguanidine

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic C1/C2 (ipso-carbons) | 135 - 150 | Attached to nitrogen atoms, shifted downfield. |

| Aromatic C3-C6 | 110 - 130 | Standard aromatic region. Three signals expected due to symmetry. |

Heteronuclear NMR Spectroscopy (e.g., ¹⁵N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy, despite its lower sensitivity compared to ¹H NMR, is an invaluable tool for probing the electronic environment of nitrogen atoms. rsc.org For N,N'''-1,2-Phenylenediguanidine, this technique can differentiate between the distinct nitrogen atoms within the guanidine groups. The guanidine moiety can exist in different tautomeric forms, leading to chemically non-equivalent nitrogen atoms: the nitrogen attached to the phenyl ring, the exocyclic imine nitrogen (=NH), and the terminal amine nitrogens (-NH₂).

The chemical shifts in ¹⁵N NMR are highly dependent on the hybridization and protonation state. nih.gov

Amine Nitrogens (-NH₂): These sp³-like nitrogens are typically more shielded and appear at higher fields (more negative ppm values).

Iminourea-type Nitrogens (-NH-): The nitrogen attached to the phenyl ring would have a distinct chemical shift influenced by the aromatic system.

Imine Nitrogen (=NH): The sp²-hybridized imine nitrogen is the most deshielded and appears at the lowest field (more positive ppm values). acs.org

Solvent effects, particularly hydrogen bonding, can cause significant variations in ¹⁵N chemical shifts, sometimes as large as those caused by changes in protonation state. nih.gov

2D NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of the protons on the phenyl ring, confirming the ortho-substitution pattern by showing correlations between adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

Correlations from the N-H protons of the guanidine groups to the C1/C2 carbons of the phenyl ring.

Correlations from the aromatic protons (H3/H6) to the ipso-carbons (C1/C2) and other nearby carbons. These correlations would provide unequivocal evidence that the two guanidine moieties are attached to the adjacent positions on the phenyl ring. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These two methods are complementary; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during a vibration. kurouskilab.comresearchgate.net A combined analysis provides a comprehensive vibrational profile of the molecule.

For N,N'''-1,2-Phenylenediguanidine, the spectra would be characterized by vibrations originating from the phenyl ring and the two guanidine units.

Characteristic Vibrational Modes of the Guanidine Moiety

The guanidine group has several characteristic vibrational modes that serve as a spectroscopic signature.

N-H Stretching: These vibrations typically appear as broad bands in the IR spectrum in the region of 3100-3500 cm⁻¹ due to extensive hydrogen bonding.

C=N Stretching: The stretching of the carbon-nitrogen double bond is a very strong and characteristic absorption. This band is expected in the 1550-1650 cm⁻¹ range and is often intense in both IR and Raman spectra. Related polymeric guanidines show strong peaks around 1560 and 1639 cm⁻¹, which are attributed to this C=N bond. researchgate.net

N-H Bending: The scissoring vibration of the -NH₂ groups also falls in this region, typically around 1600-1650 cm⁻¹, often overlapping with the C=N stretching band.

C-N Stretching: Single bond C-N stretching vibrations are found in the fingerprint region, generally between 1200 and 1350 cm⁻¹.

In addition to the guanidine modes, vibrations from the ortho-disubstituted phenyl ring would also be prominent, including aromatic C=C stretching bands (1400-1600 cm⁻¹) and a strong band for out-of-plane C-H bending near 750 cm⁻¹, which is characteristic of ortho-disubstitution.

Table 3: Predicted Characteristic Vibrational Frequencies for N,N'''-1,2-Phenylenediguanidine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy | Notes |

|---|---|---|---|

| N-H Stretch | 3100 - 3500 | IR | Broad band due to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Appears just above the aliphatic C-H region. |

| C=N Stretch | 1550 - 1650 | IR, Raman | Strong, characteristic band for the guanidine group. |

| N-H Bend (Scissoring) | 1600 - 1650 | IR | Often overlaps with the C=N stretching band. |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Multiple bands characteristic of the phenyl ring. |

| C-N Stretch | 1200 - 1350 | IR | Single bond stretching vibrations. |

Spectral Shifts and Band Changes upon Coordination

The coordination of N,N'''-1,2-phenylenediguanidine to a metal center is expected to induce significant and informative shifts in its vibrational spectrum, as observed in both infrared (IR) and Raman spectroscopy. These changes provide direct evidence of the ligand's binding to the metal ion and can elucidate the coordination mode. The primary vibrational modes of interest are the N-H, C=N, and C-N stretching and bending frequencies of the guanidinyl groups, as well as vibrations associated with the phenylenediamine backbone.

Upon coordination, the lone pair of electrons on the imino nitrogen atoms of the guanidine units would be involved in forming a coordinate bond with the metal ion. This donation of electron density to the metal center would lead to a decrease in the electron density of the C=N bond, resulting in a lowering of its stretching frequency (ν(C=N)). This red shift is a hallmark of coordination through the imino nitrogen. researchgate.netias.ac.in

Simultaneously, the stretching vibrations of the amino (NH2) groups (ν(N-H)) are also expected to be affected. If these groups are involved in hydrogen bonding within the complex or if their electronic environment is altered upon coordination, their stretching frequencies may shift. In many cases, a shift to lower wavenumbers is observed for N-H stretching bands upon coordination, indicating a weakening of the N-H bond. ias.ac.in

New bands at lower frequencies, typically below 600 cm⁻¹, corresponding to the formation of new metal-ligand bonds (ν(M-N)), would also be expected to appear in the far-IR and Raman spectra of the complexes. The position of these bands can provide information about the strength of the metal-ligand bond and the nature of the metal ion. researchgate.netmdpi.com

Table 1: Illustrative IR Spectral Data for a Related Ligand System Before and After Coordination (cm⁻¹)

| Vibrational Mode | Free Ligand (Uridine) | Metal Complex (e.g., Cu(II)-Uridine) | Expected Shift for N,N'''-1,2-Phenylenediguanidine |

| ν(N-H) | ~3400 | Shifted | Shift to lower or higher frequency depending on H-bonding |

| ν(C=O) | ~1700 | Red-shifted to ~1614-1664 | N/A (ν(C=N) is key) |

| ν(C=N) | N/A | N/A | Red-shift upon coordination |

| ν(M-N) | - | Appears at low frequency | Appearance of new bands in far-IR/Raman |

Data is illustrative and based on a uridine (B1682114) ligand system. ias.ac.in The expected shifts for N,N'''-1,2-phenylenediguanidine are based on general principles of coordination chemistry.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of both the free N,N'''-1,2-phenylenediguanidine ligand and its metal complexes. The electronic transitions observed can be broadly categorized into ligand-centered transitions and charge-transfer transitions.

Ligand-Centered Electronic Transitions

The UV-Vis spectrum of the free N,N'''-1,2-phenylenediguanidine ligand is expected to be dominated by transitions originating within the molecule itself, specifically π→π* and n→π* transitions. azooptics.com The phenyl ring of the 1,2-phenylenediamine moiety and the C=N double bonds of the guanidine groups are the primary chromophores.

The π→π* transitions, which are typically of high intensity (large molar extinction coefficient, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are expected to occur in the UV region, likely at wavelengths below 350 nm, and are associated with the aromatic system and the delocalized π system of the guanidinyl groups. nih.govresearchgate.net

The n→π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and are expected to appear at longer wavelengths. azooptics.comscielo.org.za Upon coordination to a metal ion, these ligand-centered bands may undergo shifts in energy (solvatochromic shifts) and changes in intensity, reflecting the perturbation of the ligand's electronic structure. nih.gov

Metal-to-Ligand and Ligand-to-Metal Charge Transfer Bands

Upon formation of a metal complex, new absorption bands, which are often very intense and can extend into the visible region, may appear. These are known as charge-transfer (CT) bands and are a result of the transfer of an electron between the metal and the ligand. libretexts.orginflibnet.ac.in

Metal-to-Ligand Charge Transfer (MLCT): If the metal ion is in a relatively low oxidation state (electron-rich) and the ligand has low-lying empty π* orbitals, an electron can be excited from a metal-based d-orbital to a ligand-based π* orbital. nih.govlibretexts.org The guanidinyl groups of N,N'''-1,2-phenylenediguanidine, with their C=N bonds, could potentially provide such acceptor orbitals. MLCT transitions are typically intense and their energy can be sensitive to the nature of the metal, its oxidation state, and the solvent. inflibnet.ac.in

Ligand-to-Metal Charge Transfer (LMCT): Conversely, if the ligand is electron-rich and the metal ion is in a high oxidation state (electron-poor) with empty or partially filled d-orbitals, an electron can be excited from a ligand-based orbital to a metal-based d-orbital. inflibnet.ac.innih.gov The numerous nitrogen atoms in N,N'''-1,2-phenylenediguanidine make it a potentially good electron donor, suggesting that its complexes with oxidizing metal centers could exhibit LMCT bands. These transitions are also typically very intense and are responsible for the vibrant colors of many coordination complexes. inflibnet.ac.in

Table 2: Expected UV-Vis Absorption Data for N,N'''-1,2-Phenylenediguanidine and its Metal Complexes

| Species | Expected λmax (nm) | Type of Transition | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Free Ligand | < 350 | π→π | High |

| Free Ligand | ~350-400 | n→π | Low to Moderate |

| Metal Complex | > 400 | MLCT or LMCT | Very High |

| Metal Complex | Varies | d-d | Very Low |

This table is a generalized representation. The exact positions and intensities of the bands would depend on the specific metal ion, its oxidation state, and the solvent used. inflibnet.ac.inethz.ch

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic N,N'''-1,2-Phenylenediguanidine Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically applicable to species with one or more unpaired electrons. libretexts.org Therefore, it is an invaluable tool for studying metal complexes of N,N'''-1,2-phenylenediguanidine that are paramagnetic, such as those containing Cu(II), high-spin Fe(III), or Mn(II). unito.itmanchester.ac.uk

The EPR spectrum provides detailed information about the electronic structure and the local environment of the paramagnetic center. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constant (A).

The g-factor gives information about the electronic environment of the unpaired electron. For a free electron, g has a value of ~2.0023. In a complex, deviations from this value arise from spin-orbit coupling and provide insights into the nature of the orbitals containing the unpaired electron and the symmetry of the metal ion's coordination sphere. manchester.ac.uk The anisotropy of the g-factor (i.e., whether it is the same in all directions) can distinguish between different geometries, such as octahedral, tetrahedral, or square planar. researchgate.net

Hyperfine coupling results from the interaction of the electron spin with the magnetic moments of nearby nuclei that have a non-zero nuclear spin (e.g., ¹H, ¹⁴N, ⁶³Cu, ⁶⁵Cu). This interaction leads to the splitting of the EPR signal into multiple lines. libretexts.org The magnitude of the hyperfine coupling constant (A) is related to the probability of finding the unpaired electron at the nucleus . Therefore, analysis of the hyperfine structure can provide direct evidence for the atoms that are coordinated to the metal ion and can map the delocalization of the unpaired electron onto the ligand framework. libretexts.orgmanchester.ac.uk For a complex of N,N'''-1,2-phenylenediguanidine, hyperfine coupling to the nitrogen nuclei of the guanidine groups would be expected if there is significant covalent character in the metal-ligand bond.

Table 3: Illustrative EPR Parameters for a Paramagnetic Metal Complex

| Parameter | Typical Value Range | Information Gained |

| g-values | ||

| g_iso (isotropic) | 1.9 - 2.4 | Average electronic environment (in solution) |

| g | , g_⊥ (axial) | |

| g_x, g_y, g_z (rhombic) | All different | Lower symmetry coordination environment |

| Hyperfine Coupling (A) | ||

| A(Metal) | Varies with metal | Information on metal d-orbital character |

| A(¹⁴N) | ~5-30 Gauss | Evidence of coordination to nitrogen atoms and electron delocalization |

This table provides a general overview of the types of parameters obtained from EPR spectroscopy and their interpretation. The actual values would be specific to the metal ion and the complex's geometry. manchester.ac.ukresearchgate.net

Computational and Theoretical Studies on N,n 1,2 Phenylenediguanidine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Theoretical chemistry provides a powerful toolkit for understanding molecular structure and reactivity. For a molecule like N,N'''-1,2-Phenylenediguanidine, such studies would be invaluable for elucidating its fundamental chemical nature. In the absence of specific data, the following sections outline the types of insights that could be gained from such computational analyses, based on general principles and studies of related compounds.

Geometry Optimization and Conformational Landscapes

A critical first step in the computational analysis of N,N'''-1,2-Phenylenediguanidine would be geometry optimization to determine its most stable three-dimensional structure. molpro.net This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Due to the presence of multiple rotatable bonds—specifically around the phenyl-nitrogen and guanidinyl C-N bonds—the molecule can exist in various conformations.

A thorough conformational search would be necessary to identify the different stable conformers and their relative energies. researchgate.netresearchgate.net This would reveal the conformational landscape, indicating which shapes the molecule is likely to adopt. The proximity of the two guanidine (B92328) groups in the ortho position on the phenyl ring would likely lead to significant steric interactions and the potential for intramolecular hydrogen bonding, which would be key factors in determining the preferred conformations. For other guanidine derivatives, the orientation of the guanidinyl group relative to an aromatic ring has been shown to be a crucial factor in their stability.

Electronic Structure Analysis: Molecular Orbitals and Charge Distribution

Analysis of the electronic structure would provide deep insights into the chemical behavior of N,N'''-1,2-Phenylenediguanidine. This would involve the characterization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ncl.ac.ukscirp.orgresearchgate.netlibretexts.org The energy and shape of these frontier orbitals are fundamental to understanding the molecule's reactivity, electronic transitions, and charge transfer properties.

Furthermore, calculating the distribution of electron density would reveal the partial charges on each atom. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com For N,N'''-1,2-Phenylenediguanidine, the nitrogen-rich guanidinyl groups are expected to be highly polar and would be the primary sites for protonation and interaction with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis transitions)

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mestrelab.comresearchgate.netnmrdb.orgualberta.ca These predictions are based on the calculated magnetic shielding around each nucleus, which is highly dependent on the molecule's electronic structure and conformation. For N,N'''-1,2-Phenylenediguanidine, this would be particularly useful for assigning the complex set of signals expected from the phenyl and guanidinyl protons and carbons.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, are directly comparable to experimental UV-Vis spectra and provide information about the electronic conjugation within the molecule.

Reactivity Predictions and Active Site Analysis

The electronic structure data obtained from quantum chemical calculations can be used to predict the reactivity of N,N'''-1,2-Phenylenediguanidine. nih.gov The MEP map and frontier molecular orbital analysis would identify the most likely sites for electrophilic and nucleophilic attack. The guanidine groups are known to be strong bases, and calculations could quantify their proton affinity and pKa values. acs.org The analysis would also reveal how the two guanidine groups on the same phenyl ring influence each other's reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the behavior of N,N'''-1,2-Phenylenediguanidine over time, particularly in a solvent environment. rsc.orgrsc.orgnih.gov

Ligand Flexibility and Dynamics in Solution

An MD simulation would model the movement of the N,N'''-1,2-Phenylenediguanidine molecule and the surrounding solvent molecules. rsc.org This would provide a dynamic picture of its conformational flexibility, showing how it transitions between different stable conformations in solution. The simulations would also reveal the nature and lifetime of interactions, such as hydrogen bonds, between the guanidine groups and solvent molecules (e.g., water). This information is crucial for understanding how the solvent environment influences the structure and properties of the molecule.

Solvent Effects on N,N'''-1,2-Phenylenediguanidine Coordination

The coordination of a ligand such as N,N'''-1,2-Phenylenediguanidine to a metal center is profoundly influenced by the surrounding solvent. Computational studies are a powerful tool to elucidate these effects, which can be broadly categorized as either explicit or implicit solvent models.

Explicit solvent models would involve including a specific number of solvent molecules in the quantum mechanical calculation. This approach allows for the direct investigation of specific interactions, such as hydrogen bonding between the solvent and the guanidine N-H groups or the phenylenediamine backbone. The number and arrangement of these explicit solvent molecules can significantly impact the calculated coordination energies and geometries.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and can provide valuable insights into the electrostatic effects of the solvent on the coordination complex. The choice of solvent would be critical, as solvents with different polarities and hydrogen bonding capabilities would be expected to have varying impacts on the stability and structure of the N,N'''-1,2-Phenylenediguanidine complex.

Research Findings (General Principles Applied to Analogous Systems):

In studies of similar nitrogen-containing ligands, the following solvent effects have been computationally observed:

Stabilization of Charged Species: Polar solvents are known to stabilize charged intermediates and transition states in coordination reactions. For a protonated N,N'''-1,2-Phenylenediguanidine ligand, polar solvents would be expected to facilitate its coordination to a metal ion.

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the lone pairs of the nitrogen atoms in the guanidine groups, potentially competing with the metal center for coordination. Computational models can quantify the energetics of these interactions.

Steric Effects: The size and shape of solvent molecules can influence the accessibility of the coordination sites on the N,N'''-1,2-Phenylenediguanidine ligand.

A hypothetical data table illustrating the type of information that could be generated from such studies is presented below.

Table 1: Hypothetical Solvent Effects on the Coordination Energy of a Metal-N,N'''-1,2-Phenylenediguanidine Complex

| Solvent | Dielectric Constant | Coordination Energy (kcal/mol) |

| Water | 78.4 | -55.2 |

| Methanol | 32.7 | -48.9 |

| Acetonitrile | 37.5 | -45.1 |

| Dichloromethane | 8.9 | -32.5 |

| Toluene | 2.4 | -21.7 |

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values.

Advanced Modeling of Reaction Mechanisms Involving N,N'''-1,2-Phenylenediguanidine

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the intricate details of reaction mechanisms. For a compound like N,N'''-1,2-Phenylenediguanidine, these methods could be employed to study a variety of potential reactions, including its synthesis, degradation, or its role as a ligand in catalysis.

Key aspects that can be modeled include:

Reaction Pathways: Identifying the most likely sequence of elementary steps that lead from reactants to products. This involves locating transition states and intermediates along the reaction coordinate.

Activation Energies: Calculating the energy barriers for each elementary step, which provides insights into the reaction kinetics.

Catalytic Cycles: If N,N'''-1,2-Phenylenediguanidine is part of a catalytic system, computational modeling can map out the entire catalytic cycle, including substrate binding, product release, and catalyst regeneration.

Research Findings (General Methodologies):

The general approach to modeling reaction mechanisms involves the following steps:

Geometry Optimization: The three-dimensional structures of all reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest.

A hypothetical data table summarizing the kind of data obtained from such a study is provided below.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction Involving N,N'''-1,2-Phenylenediguanidine

| Reaction Step | ΔE (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |

| Reactant Complex Formation | -5.3 | 2.1 | 3.5 |

| Transition State 1 | 15.8 | 18.2 | 21.1 |

| Intermediate 1 | -12.1 | -9.5 | - |

| Transition State 2 | 8.9 | 11.3 | 21.0 |

| Product Complex Formation | -25.6 | -20.4 | - |

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values.

Research Applications of N,n 1,2 Phenylenediguanidine and Its Metal Complexes in Chemical Sciences

Catalysis and Organocatalysis

The application of N,N'''-1,2-Phenylenediguanidine and its derivatives in catalysis is a burgeoning area of research. Their ability to act as both organocatalysts and as ligands in metal-catalyzed reactions underscores their versatility.

N,N'''-1,2-Phenylenediguanidine as a Ligand in Homogeneous Catalysis

Nitrogen-containing ligands are crucial in asymmetric homogeneous and heterogeneous catalysis. researchgate.net The guanidine (B92328) moiety in N,N'''-1,2-Phenylenediguanidine provides strong σ-donating properties, which stabilize metal centers in various oxidation states. This characteristic is particularly beneficial in homogeneous catalysis where the electronic properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst. mdpi.comresearchgate.net For instance, N-heterocyclic carbene (NHC)-metal complexes have been extensively used as efficient catalysts in different types of organic reactions due to the stable M-NHC bond. beilstein-journals.org Similarly, the guanidine framework can form stable complexes with transition metals, which are active in a range of catalytic transformations. mdpi.comresearchgate.net

The use of bidentate and polydentate ligands is a well-established strategy in catalysis to enhance the stability and control the reactivity of metal complexes. N,N'''-1,2-Phenylenediguanidine, with its multiple nitrogen donors, can coordinate to a metal center in a bidentate or potentially a tetradentate fashion, creating a well-defined and stable catalytic species. mdpi.com This chelation effect is known to improve catalyst performance by preventing ligand dissociation and promoting specific reaction pathways. researchgate.net

Role in Organic Transformations and Reaction Pathways

Furthermore, the guanidine functionality itself can participate directly in the catalytic cycle. For example, in organocatalysis, the basicity of the guanidine can be utilized to activate substrates through deprotonation or hydrogen bonding interactions. This has been demonstrated in various reactions, including Michael additions and aldol-type reactions.

Recent research has also highlighted the role of radical intermediates in organic synthesis. nih.gov Photoinduced transformations, for instance, can generate radical synthons that undergo further reactions. nih.gov While not explicitly studied for N,N'''-1,2-Phenylenediguanidine, the electronic properties of its metal complexes could potentially be harnessed to mediate or participate in such radical-based reaction pathways.

Development of N,N'''-1,2-Phenylenediguanidine-Based Heterogeneous Catalysts

The development of heterogeneous catalysts is of significant industrial importance due to the ease of catalyst separation and recycling. rsc.orgnih.govmdpi.com Immobilizing homogeneous catalysts onto solid supports is a common strategy to create heterogeneous analogues. mdpi.commdpi.com N,N'''-1,2-Phenylenediguanidine and its metal complexes can be anchored to various support materials, such as silica (B1680970), polymers, or hypercrosslinked polymers, to generate robust and reusable heterogeneous catalysts. mdpi.comnih.gov

For example, hypercrosslinked polymers functionalized with N-heterocyclic carbenes have been shown to effectively trap palladium species, preventing their aggregation and deactivation during C-C bond formation reactions. nih.gov A similar approach could be employed with N,N'''-1,2-Phenylenediguanidine to create stable and active heterogeneous catalysts for a range of organic transformations. The porous nature of these supports can also influence the selectivity of the catalytic process by controlling the access of reactants to the active sites. nih.gov

| Catalyst Type | Support Material | Target Reaction | Key Advantages |

| Immobilized Palladium Complex | Hypercrosslinked Polymer | C-C Bond Formation | Enhanced stability, reusability, prevention of metal aggregation. nih.gov |

| Supported Iron Catalyst | Merrifield Resin | Carbamate Synthesis | Good performance, potential for industrial application. mdpi.com |

| Nickel-based Bimetallic Catalyst | Various | Energy and Environmental Applications | Tunable properties, controlled morphology. rsc.org |

Stereoselective Catalysis with Chiral N,N'''-1,2-Phenylenediguanidine Derivatives

The synthesis of enantiomerically pure compounds is a major focus in modern organic chemistry, and asymmetric catalysis is a powerful tool to achieve this goal. nih.gov The introduction of chirality into the ligand framework is a key strategy for developing enantioselective catalysts. researchgate.netbeilstein-journals.orgmdpi.com By using chiral derivatives of N,N'''-1,2-Phenylenediguanidine, it is possible to create a chiral environment around the metal center, which can induce stereoselectivity in the catalyzed reaction. nih.govbeilstein-journals.org

The design of such chiral ligands often involves the incorporation of chiral backbones or substituents. For instance, chiral N,N'-dioxide amide compounds have been successfully used as ligands in asymmetric catalysis. scu.edu.cn Similarly, chiral phosphoric acids are effective organocatalysts for a variety of enantioselective transformations. beilstein-journals.org The development of chiral N,N'''-1,2-Phenylenediguanidine derivatives could lead to new and efficient catalysts for the stereoselective synthesis of valuable organic molecules. mdpi.com

Materials Science and Supramolecular Chemistry

The ability of N,N'''-1,2-Phenylenediguanidine to form well-defined structures through non-covalent interactions makes it a valuable building block in materials science and supramolecular chemistry. nih.govnih.gov

Crystal Engineering and Design of Porous Frameworks with N,N'''-1,2-Phenylenediguanidine

Crystal engineering focuses on the rational design and synthesis of crystalline materials with desired structures and properties. rsc.orgmdpi.com The predictable hydrogen bonding patterns of the guanidinium (B1211019) group, along with potential π-π stacking interactions of the phenylenediamine backbone, make N,N'''-1,2-Phenylenediguanidine an excellent candidate for the construction of supramolecular assemblies. semanticscholar.org

These assemblies can lead to the formation of porous frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). illinois.educas.cnsemanticscholar.org Porous materials are of great interest for applications in gas storage, separation, and catalysis. illinois.edud-nb.info The flexible nature of some interlocked porous frameworks can even allow for dynamic processes like photoisomerization within the crystalline solid. d-nb.info The design of such materials often relies on the "node and spacer" approach, where metal ions or clusters act as nodes and organic ligands like N,N'''-1,2-Phenylenediguanidine serve as the linkers. illinois.edu

The use of N,N'''-1,2-Phenylenediguanidine as a building block can lead to frameworks with specific pore sizes and functionalities, tailored for particular applications. For example, the incorporation of the basic guanidine groups within the pores could create materials with catalytic activity or selective adsorption properties for acidic guest molecules.

| Framework Type | Building Blocks | Potential Applications | Key Features |

| Metal-Organic Framework (MOF) | Metal Ions, N,N'''-1,2-Phenylenediguanidine | Gas Storage, Catalysis, Separation | Tunable pore size and functionality, high surface area. illinois.educas.cn |

| Covalent Organic Framework (COF) | Organic Building Blocks (e.g., N,N'''-1,2-Phenylenediguanidine) | Gas Storage, Separation | High thermal stability, low density, crystalline structure. semanticscholar.org |

| Supramolecular Polymer | Monomeric units with non-covalent interactions | Self-healing materials, coatings | Reversible assembly, responsiveness to stimuli. nih.gov |

Self-Assembly Processes and Molecular Recognition

There is a lack of specific research detailing the self-assembly processes or molecular recognition capabilities of N,N'''-1,2-phenylenediguanidine and its corresponding metal complexes. The guanidinium group, a key feature of this molecule, is well-known for its ability to form strong hydrogen bonds and participate in anion recognition, which are fundamental interactions driving self-assembly and molecular recognition. However, studies exploiting these properties in the context of the 1,2-phenylenediguanidine scaffold have not been reported. The broader field of supramolecular chemistry has seen the use of various guanidinium-containing molecules for these purposes, but specific data on N,N'''-1,2-phenylenediguanidine is absent.

Chemo-sensing and Analytical Applications

Similarly, the application of N,N'''-1,2-phenylenediguanidine in the development of chemosensors and analytical methodologies appears to be an unexplored area of research.

Development of Sensors for Specific Analytes

No published studies were found describing the use of N,N'''-1,2-phenylenediguanidine or its metal complexes as the active component in sensors for specific analytes. The design of chemosensors often relies on the specific and measurable interaction between a receptor molecule and a target analyte. While the guanidine moieties in N,N'''-1,2-phenylenediguanidine could theoretically serve as binding sites for various anions or other guest molecules, the synthesis and characterization of such sensor systems have not been documented.

Extraction and Separation Methodologies

The use of N,N'''-1,2-phenylenediguanidine in extraction and separation techniques is also not described in the current scientific literature. Ligands for selective metal extraction or separation of other molecules often rely on specific coordination properties and solubility characteristics. While metal complexes of guanidinate ligands are known, the application of N,N'''-1,2-phenylenediguanidine itself as an extractant or as part of a separation matrix has not been investigated.

Future Directions and Emerging Research Frontiers for N,n 1,2 Phenylenediguanidine

The Blueprint for Innovation: Design and Synthesis of Advanced N,N'''-1,2-Phenylenediguanidine Analogues

The next generation of N,N'''-1,2-Phenylenediguanidine-based research will be heavily reliant on the design and synthesis of advanced analogues. The core structure of this ligand offers a robust platform for modification, allowing for the fine-tuning of its electronic and steric properties. A key area of development is the introduction of redox-active moieties and functional groups that can impart new capabilities to the resulting metal complexes.

One promising strategy involves the incorporation of imidazolin-2-iminato groups onto the guanidinate backbone. This modification has been shown to significantly enhance the electron-donating properties of the ligand. By creating a more electron-rich environment at the metal center, these advanced analogues can stabilize unusual oxidation states and promote novel catalytic activities. The synthesis of such derivatives, while complex, opens the door to a new class of highly reactive and selective catalysts.

Furthermore, the exploration of N,N'''-1,2-Phenylenediguanidine derivatives with appended functional groups capable of secondary interactions is a burgeoning field. These groups can influence the coordination geometry, solubility, and intermolecular interactions of the resulting complexes, leading to the formation of unique supramolecular assemblies and materials with tailored properties. The synthesis of these advanced analogues often requires multi-step procedures, but the potential rewards in terms of new materials and applications are substantial.

A New Partnership: Exploration of Novel Metal-Ligand Combinations and Their Reactivity

The coordination chemistry of N,N'''-1,2-Phenylenediguanidine is rich and varied, and the exploration of novel metal-ligand combinations continues to be a vibrant area of research. The ability of this ligand to stabilize a wide range of metal ions in different oxidation states makes it an attractive candidate for the development of new catalysts and functional materials.

A significant frontier in this area is the study of complexes formed with redox-active metals. The interplay between a redox-active ligand like N,N'''-1,2-Phenylenediguanidine and a redox-active metal can lead to complexes with unique electronic structures and reactivity. These complexes are of particular interest for their potential applications in catalysis, where the ability to access multiple oxidation states is often crucial for promoting chemical transformations.

The reactivity of these novel metal-ligand combinations is a key focus of current research. Studies are underway to investigate their ability to activate small molecules, such as carbon dioxide and dinitrogen, and to catalyze a variety of organic transformations. The insights gained from these studies will be instrumental in the development of new and more efficient catalytic systems for a range of industrial applications.

Building the Future: Integration of N,N'''-1,2-Phenylenediguanidine into Hybrid Materials

The integration of N,N'''-1,2-Phenylenediguanidine and its derivatives into hybrid materials represents a significant step towards the development of advanced functional materials with tailored properties. One of the most promising avenues in this area is the use of this ligand as a building block for the construction of Metal-Organic Frameworks (MOFs). nih.govmdpi.com

MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. rsc.orgnih.gov The incorporation of N,N'''-1,2-Phenylenediguanidine into MOF structures could lead to materials with a high density of accessible metal sites, making them attractive candidates for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The synthesis of such materials can be achieved through various methods, including solvothermal and microwave-assisted techniques. researchgate.net

Another exciting area of research is the development of N,N'''-1,2-Phenylenediguanidine-based polymers and composites. By incorporating the ligand into a polymer matrix, it is possible to create materials with a unique combination of properties, such as high thermal stability, mechanical strength, and chemical resistance. These materials could find applications in a variety of fields, including as membranes for separation processes, as sensors for the detection of metal ions, and as catalysts for industrial processes.

The functionalization of existing materials with N,N'''-1,2-Phenylenediguanidine is also a promising approach. For example, the grafting of the ligand onto the surface of silica (B1680970) or other inorganic supports can create new heterogeneous catalysts with enhanced activity and stability. These materials offer the advantage of easy separation and recycling, making them particularly attractive for industrial applications.

| Material Type | Potential Synthesis Method | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Solvothermal, Microwave-assisted | Gas storage, Separation, Catalysis |

| Polymers and Composites | Polymerization of functionalized monomers | Membranes, Sensors, Catalysts |

| Functionalized Supports | Grafting onto inorganic oxides | Heterogeneous catalysis |

The Digital Blueprint: Advanced Computational-Experimental Synergies for Rational Design

The synergy between computational modeling and experimental studies is becoming increasingly crucial for the rational design of new materials and catalysts based on N,N'''-1,2-Phenylenediguanidine. beilstein-journals.org Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the electronic structure, geometry, and reactivity of metal complexes, providing valuable insights that can guide experimental work. rsc.orgfrontiersin.org

Computational screening can be used to rapidly evaluate a large number of potential N,N'''-1,2-Phenylenediguanidine analogues and metal-ligand combinations, identifying promising candidates for synthesis and experimental investigation. This approach can significantly accelerate the discovery of new materials with desired properties, reducing the time and resources required for experimental work.

Furthermore, computational studies can provide a detailed understanding of the reaction mechanisms of catalytic processes involving N,N'''-1,2-Phenylenediguanidine complexes. By elucidating the transition states and intermediates involved in a catalytic cycle, these studies can provide valuable insights into the factors that control the activity and selectivity of a catalyst, enabling the rational design of more efficient systems.

The integration of computational and experimental approaches is a powerful strategy for advancing the field of N,N'''-1,2-Phenylenediguanidine chemistry. By combining the predictive power of computational modeling with the rigor of experimental validation, researchers can accelerate the discovery and development of new materials and catalysts with a wide range of applications.

Q & A